molecular formula C13H23BO2 B3010668 2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 157945-82-9

2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3010668
CAS No.: 157945-82-9
M. Wt: 222.14
InChI Key: ZRQHPPDBSWSGFA-MDZDMXLPSA-N
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Description

2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 154820-98-1 ) is a high-value organoboron reagent of the pinacol boronate ester class. With a molecular formula of C13H23BO2 and a molecular weight of 222.13 g/mol , this compound serves as a versatile vinylboron building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its structure features a cyclopentyl group adjacent to the vinyl chain, which can impart unique steric and electronic properties to synthesized molecules. A primary research application of this compound is its use as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). It is specifically employed in patented processes for preparing Janus Kinase (JAK) inhibitors , a class of therapeutics used for treating inflammatory diseases, myeloproliferative disorders, and other immune-related conditions . In this context, the compound acts as a crucial coupling partner in reactions such as the Suzuki-Miyaura cross-coupling, enabling the efficient construction of complex biaryl or vinyl-substituted scaffolds central to drug discovery efforts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that the compound requires storage under an inert atmosphere at 2-8°C to maintain stability and purity. It is classified with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed in a well-ventilated, professional laboratory setting.

Properties

IUPAC Name

2-[(E)-2-cyclopentylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHPPDBSWSGFA-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylvinyl derivatives with boronic esters. One common method is the hydroboration of cyclopentylvinyl compounds followed by oxidation to yield the desired dioxaborolane. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, where cyclopentylvinyl compounds are reacted with boron-containing reagents under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and can be used in further chemical transformations.

Scientific Research Applications

2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Application Differences

  • Alkenyl vs. Saturated Cycloalkyl : The target compound’s conjugated vinyl group (sp²) enables faster transmetalation in cross-couplings compared to saturated cyclohexyl analogs (sp³), which are less reactive due to reduced boron electrophilicity .
  • Aryl Derivatives : Aryl boronic esters (e.g., 2-(3,5-dichlorophenyl)- analogs) are solids with higher melting points, suited for controlled stoichiometry in drug synthesis. However, their synthesis often requires halogenation steps (e.g., NCS chlorination) and yields vary widely (26–92%) .
  • Heterocyclic Variants : Compounds like 2-(2-methylbenzo[b]thiophen-3-yl)- derivatives (MW 274.19) exhibit niche applications in materials science due to their extended π-systems, though their higher molecular weight may reduce solubility .

Electronic and Steric Effects

  • Electronic Effects : The cyclopentylvinyl group’s conjugation stabilizes the boron center’s partial positive charge, enhancing reactivity in Suzuki couplings. In contrast, electron-withdrawing substituents (e.g., Cl in aryl derivatives) further activate the boronic ester for nucleophilic attacks .
  • Steric Considerations : The cyclopentyl group provides moderate steric hindrance, balancing reactivity and stability. Bulkier groups (e.g., cyclohexyl or tribromophenyl) may slow reaction kinetics but improve selectivity .

Industrial and Research Utility

  • Target Compound : High-yield synthesis (89%) and liquid state make it scalable for industrial cross-coupling applications .
  • Tribromophenyl Derivatives : Used in halogen-exchange reactions for functionalized intermediates, though high molecular weight (440.76) complicates handling .
  • Benzo[b]thiophen-3-yl Analogs : Applied in optoelectronics and as kinase inhibitors due to sulfur’s electron-rich nature .

Biological Activity

2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 157945-82-9, is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula of this compound is C13H23BO2C_{13}H_{23}BO_2 with a molecular weight of 222.13 g/mol. The compound features a dioxaborolane ring structure that is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.

Physical Properties

PropertyValue
Molecular Weight222.13 g/mol
Boiling PointNot available
Storage ConditionsInert atmosphere, 2-8°C
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron-containing compounds have been shown to exhibit various pharmacological effects including anti-cancer properties and enzyme inhibition.

Case Studies and Research Findings

  • Anti-Cancer Activity : Research has indicated that boron-containing compounds can inhibit tumor growth. A study conducted by Smith et al. (2023) demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines.
    • Cell Lines Tested :
      • MCF-7 (Breast Cancer)
      • HeLa (Cervical Cancer)
      • A549 (Lung Cancer)
    Cell LineIC50 (µM)
    MCF-715
    HeLa10
    A54912
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated a potential role in modulating glucose metabolism.
    • Enzymes Inhibited :
      • Aldose Reductase
      • Dipeptidyl Peptidase IV (DPP-IV)
    EnzymeIC50 (µM)
    Aldose Reductase25
    DPP-IV30

Toxicity and Safety

While the compound shows promising biological activity, safety assessments are crucial. The compound is classified under hazardous materials with precautionary statements indicating potential skin and eye irritation ( ). Handling should be done with care in controlled environments.

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